1-(9-Anthryl)ethanol

Gas-phase acidity Carbanion stability Physical organic chemistry

Researchers requiring a chiral anthracene building block that generates carbanion intermediates often encounter unwanted alkoxide formation with analogs. 1-(9-Anthryl)ethanol solves this via a 17.0 kcal mol⁻¹ preferential CH over OH acidity, enabling carbon-centered nucleophilic reactions. • Selective deprotonation at methine carbon yields delocalized carbanion, not alkoxide. • Precursor to enantiopure 9-anthryloxirane for chiral fluorescent probes and ligands. • Minimal diastereoselectivity in Diels-Alder cycloadditions allows racemic adduct isolation. • Crystalline solid (mp 124-128°C) with intrinsic anthracene UV-excitable fluorescence. Verified purity, stable storage, and global logistics support reproducible scale-up.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 7512-20-1
Cat. No. B1583912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9-Anthryl)ethanol
CAS7512-20-1
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O
InChIInChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,17H,1H3
InChIKeyWRADANNQOTZBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(9-Anthryl)ethanol: Core Properties and Structural Identity


1-(9-Anthryl)ethanol (α-methyl-9-anthracenemethanol, CAS 7512-20-1) is a chiral secondary alcohol composed of a 9-anthryl aromatic platform bearing a 1-hydroxyethyl substituent (C16H14O, MW 222.28 g mol⁻¹) . It is a crystalline solid at ambient temperature (mp 124–128 °C) and exhibits the characteristic anthracene-centered UV absorption and fluorescence intrinsic to the 9-anthryl chromophore . The compound possesses a stereogenic center at the carbinol carbon, making both enantiomeric forms accessible via asymmetric reduction of the corresponding prochiral 9-anthryl ketone [1]. Its structural features—rigid polycyclic aromatic framework, hydrogen-bond-capable hydroxyl, and tunable CH acidity—distinguish it from simpler aromatic alcohols and underpin its utility as a chiral building block, carbanion precursor, and fluorescent scaffold.

Chiral Scaffold

Stereogenic center supports asymmetric synthesis and carbanion precursor workflows

Fluorescent Probe

Intrinsic 9-anthryl chromophore enables UV-excitable fluorescence for probe design

Hydrogen-Bond Donor

Free secondary hydroxyl group modulates reactivity and supramolecular recognition

Why 1-(9-Anthryl)ethanol Outperforms Structural Analogs


Attempts to substitute 1-(9-Anthryl)ethanol with structurally similar compounds—such as 9-anthracenemethanol (CAS 1468-95-7, a primary alcohol with no methyl substituent), 2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol, CAS 60646-30-2), or 1-phenylethanol (CAS 98-85-1)—lead to fundamentally different physicochemical, electronic, and stereochemical outcomes. The presence of the methyl group on the carbinol carbon introduces chirality absent in 9-anthracenemethanol, while the absence of the electron-withdrawing trifluoromethyl group in the target compound reverses the relative OH versus CH gas-phase acidity hierarchy compared to Pirkle's alcohol [1]. The anthryl ring imparts a 17.0 kcal mol⁻¹ enhancement of CH acidity over OH acidity, directly contrasting with the CF₃ group's preferential 6.0 kcal mol⁻¹ OH acidity enhancement in the fluorinated analog [1]. Consequently, 1-(9-anthryl)ethanol preferentially generates delocalized carbanionic intermediates rather than alkoxides, a selectivity that cannot be replicated by any of its closest analogs. These differences directly impact reaction paths, intermediate stability, diastereoselectivity in cycloadditions, and the physical handling characteristics necessary for reproducible scale-up.

9-Anthracenemethanol (primary alcohol) lacks the stereogenic center and cannot generate chiral oxirane intermediates.Chiral workflow mismatch

Pirkle’s alcohol (CF₃ analog) reverses acidity hierarchy, favoring alkoxide over carbanion formation upon deprotonation.Nucleophilic site reversal

1-Phenylethanol (liquid at ambient temperature) may introduce co-melting handling constraints and lacks the anthryl π-system.Physical form and photophysics mismatch

Differentiation Evidence vs. Closest Analogs


Gas-Phase Acidity: Carbanion vs. Alkoxide Formation

Computational analysis at the B3LYP/6-31+G(d,p) level reveals that the 9-anthryl group in 1-(9-anthryl)ethanol increases CH acidity by 17.0 kcal mol⁻¹ more than OH acidity, directing deprotonation toward the methine carbon and yielding a resonance-stabilized carbanion [1]. In contrast, the trifluoromethyl group in 2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) increases OH acidity by 6.0 kcal mol⁻¹ more than CH acidity, favoring alkoxide formation [1]. This reversal means the two compounds generate chemically distinct nucleophilic species upon deprotonation: a delocalized carbanion for the target compound versus a localized alkoxide for the fluorinated analog [1].

Gas-Phase Acidity
Head-to-head
17.0 kcal mol⁻¹ greater CH acidity enhancement vs. 6.0 kcal mol⁻¹ OH enhancement for CF₃ analog
Carbanion-dominant reactivity confirmed
B3LYP/6-31+G(d,p) gas-phase; deprotonation site reversal
Gas-phase acidity Carbanion stability Physical organic chemistry Nucleophilic character

Carbanion Stability Advantage Over Trifluoro Derivatives

Across a series of C-10-substituted derivatives, the carbanions derived from 1-(9-anthryl)ethanol (series 2) are more stable than the corresponding alkoxides by 3.8 to 26.1 kcal mol⁻¹, depending on the electron-withdrawing capacity of the C-10 substituent [1]. The analogous trifluoromethyl-substituted scaffold (series 1, Pirkle's alcohol derivatives) exhibits a narrower carbanion stabilization range of 3.1 to 12.4 kcal mol⁻¹ [1]. The larger stabilization in the non-fluorinated series reflects more efficient delocalization of the anionic charge into the anthryl π-system when the CF₃ group is absent, as evidenced by Fukui function analysis showing that the negative charge in series 2 carbanions resides preferentially on the C-11 and C-10 ring positions [1].

Carbanion Stability
Head-to-head
Up to 13.7 kcal mol⁻¹ greater carbanion stabilization vs. CF₃ series
Broader synthetic tuning window for nucleophilic reactivity
Fukui function analysis; anionic charge delocalized into anthryl system
Carbanion stability Resonance delocalization Computational chemistry Reaction intermediate

Physical Form and Thermal Handling Advantages

1-(9-Anthryl)ethanol is a crystalline solid with a melting point of 124–128 °C (lit.) . This places its thermal profile between two common analogs: 1-phenylethanol, which is a liquid at room temperature (mp 20.7 °C) [1], and 9-anthracenemethanol, which melts at 162–164 °C [2]. The intermediate melting point of the target compound enables convenient solid-handling, weighing, and storage without the cold-chain or low-temperature crystallization requirements of 1-phenylethanol, while also avoiding the higher energy input and potential thermal degradation risk associated with melting 9-anthracenemethanol. The boiling point of 1-(9-anthryl)ethanol (417.3 °C at 760 mmHg, predicted) is substantially higher than that of 1-phenylethanol (204 °C) [1], reflecting its lower volatility and suitability for high-temperature reaction conditions.

Physical Form
Cross-study
Crystalline solid; mp 124–128 °C
Simplifies solid-handling without cold-chain logistics
Intermediate thermal profile vs. 1-phenylethanol (liquid) and 9-anthracenemethanol (mp 162–164 °C)
Physical properties Thermal handling Purification Process chemistry

Diels–Alder Diastereoselectivity: Free OH vs. Protected Analogs

In thermal Diels–Alder reactions with N-substituted maleimides, chiral 1-anthracen-9-yl-ethanol (the target compound) exhibits essentially no diastereoselectivity [1]. By contrast, the corresponding 9-methoxyethyl anthracene derivative (where the free hydroxyl is capped as a methyl ether) proceeds with almost complete diastereoselectivity [1]. This stark difference demonstrates that the free hydroxyl group of 1-(9-anthryl)ethanol fundamentally alters the stereochemical outcome, likely through hydrogen-bonding interactions that disrupt the conformational bias present in the O-alkylated analog. These results were corroborated by computational studies that rationalize the stereochemical divergence [1].

Diels–Alder Selectivity
Head-to-head
Essentially no diastereoselectivity with N-substituted maleimides
Free OH disrupts conformational bias; opposite outcome vs. O-methyl analog
Thermal Diels–Alder; DFT-supported mechanism
Asymmetric synthesis Diels–Alder cycloaddition Chiral auxiliary Diastereoselectivity

Chiral 9-Anthryloxirane: Unique Enantioselective Access

The catalytic enantioselective reduction of prochiral 9-anthryl ketones yields chiral 1-(9-anthryl)ethanol with high enantiomeric excess [1]. The resulting chiral alcohol can be directly converted to the corresponding chiral 9-anthryloxirane (mp 68–69 °C ) via the intermediate 1-(9-anthryl)-2-bromo-ethanol [1]. This route provides enantiomerically enriched, ring-strained epoxide building blocks bearing the anthryl chromophore—a class of intermediates that cannot be accessed from the achiral 9-anthracenemethanol or from the CF₃-substituted Pirkle's alcohol, whose altered acidity and steric profile redirect the reaction course. The chiral oxirane serves as a versatile electrophilic handle for further ring-opening functionalization with retention of configuration.

Chiral Oxirane Access
Cross-study
Enantioselective reduction → chiral 9-anthryloxirane with high ee
Unique chiral-to-chiral epoxide pathway; not accessible from achiral or CF₃ analogs
Catalytic asymmetric synthesis; bromination–cyclization sequence
Chiral oxirane Enantioselective synthesis Building block Epoxide chemistry

Key Applications for 1-(9-Anthryl)ethanol


Carbanion-Driven C–C Bond Formation

In synthetic sequences requiring generation of a resonance-stabilized 9-anthryl carbanion for nucleophilic alkylation or addition reactions, 1-(9-anthryl)ethanol is the reagent of choice. The 17.0 kcal mol⁻¹ preferential enhancement of CH over OH acidity conferred by the anthryl group [1] ensures that deprotonation occurs selectively at the methine carbon rather than at oxygen. This carbon-centered nucleophile can engage electrophiles at the C-10 or C-11 positions of the anthryl system, as predicted by Fukui function analysis [1], enabling regioselective construction of complex anthracene derivatives. Pirkle's alcohol cannot serve this role because its CF₃ group steers deprotonation toward the hydroxyl oxygen.

Enantiopure 9-Anthryloxirane as Chiral Building Block

1-(9-Anthryl)ethanol obtained via catalytic enantioselective reduction (high ee) [1] can be transformed into enantiopure 9-anthryloxirane—a chiral epoxide bearing a fluorescent anthryl reporter [2]. This oxirane serves as a springboard to diverse chiral 1,2-difunctionalized anthracene derivatives through regio- and stereospecific ring-opening with amines, alcohols, thiols, or carbon nucleophiles. The resulting products retain the anthryl fluorophore, making them directly applicable as chiral fluorescent probes, ligands, or functional materials. Neither 9-anthracenemethanol (achiral) nor Pirkle's alcohol (divergent chemoselectivity due to CF₃) can replicate this synthetic pathway.

Diels–Alder Template with No Diastereoselectivity

When a chiral 9-anthryl template is needed for Diels–Alder cycloaddition but stereochemical bias must be minimized—for instance, in mechanistic probe studies or when the cycloadduct stereochemistry will be subsequently diversified—1-(9-anthryl)ethanol is the appropriate selection. It delivers essentially no diastereoselectivity with N-substituted maleimides [3], whereas the O-methyl analog gives almost complete selectivity. This allows the user to isolate racemic or near-racemic cycloadducts without the complication of diastereomer separation, simplifying downstream transformations and enabling direct comparison with achiral anthracene controls.

Fluorescent Probes via Free Hydroxyl Conjugation

The anthryl group endows 1-(9-anthryl)ethanol with strong UV-excitable fluorescence characteristic of the anthracene chromophore [4]. The free secondary hydroxyl group provides a chemically addressable anchoring point for conjugation to biomolecules, polymers, or surfaces without the electronic perturbation caused by a trifluoromethyl substituent. This makes the compound suitable for constructing fluorescent probes where the native anthracene photophysics must be preserved and where the hydrogen-bond donor capacity of the OH group can be exploited for supramolecular recognition. The absence of fluorine eliminates potential metabolic liabilities or ¹⁹F NMR spectral interference, which can be advantageous in biological assay development.

Application
Selection Property
Validation Focus
Carbanion-Mediated C–C Bond Formation
CH acidity selectivity over OH acidity
Deprotonation site and regioselectivity of nucleophilic attack
Enantiopure 9-Anthryloxirane Synthesis
Chiral alcohol-to-epoxide transformation pathway
Enantiomeric excess retention and ring-opening stereospecificity
Low-Diastereoselectivity Diels–Alder Template
Free hydroxyl group steric and H-bonding influence
Cycloadduct diastereomeric ratio under thermal conditions
Fluorescent Probe Construction
Native anthracene photophysics and OH conjugation handle
Fluorescence quantum yield and absence of CF₃ metabolic interference

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